N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide
Description
N-(3-(Dimethylamino)propyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a dimethylaminopropyl side chain and a piperazine ring. These structural motifs are critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O/c1-14(2)7-3-4-13-11(16)10-15-8-5-12-6-9-15/h12H,3-10H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFXZQCMCBRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 1-(3-dimethylaminopropyl)piperazine with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
1-(3-dimethylaminopropyl)piperazine+acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Alkylation and Acylation at Piperazine
The piperazine ring undergoes alkylation or acylation due to the nucleophilicity of its secondary amines.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone with K₂CO₃ as a base, forming quaternary ammonium salts .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions, producing N-acylated derivatives .
Example Reaction Conditions
Nitrosation Reactions
The dimethylamino group is susceptible to nitrosation, forming N-nitrosamine derivatives under acidic conditions (e.g., HNO₂) .
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Mechanism : Nitrous acid reacts with the tertiary amine, forming N-nitroso-dimethylaminopropyl acetamide (potential mutagen) .
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Regulatory Note : The European Medicines Agency (EMA) classifies nitrosamines as genotoxic impurities with strict acceptable intake limits (e.g., ≤18 ng/day) .
Key Data
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) at reflux yields 2-(piperazin-1-yl)acetic acid and dimethylaminopropylamine .
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Basic Hydrolysis : NaOH (2M) produces the corresponding carboxylate salt .
Kinetic Parameters
| Condition | Temperature | Half-life | Byproducts | Source |
|---|---|---|---|---|
| HCl (6M) | 100°C | 2.5 h | NH₃, Cl⁻ | |
| NaOH (2M) | 80°C | 4.1 h | NaCl, H₂O |
Photolytic Degradation
Exposure to UV light (λ = 228–332 nm) cleaves the N–N bond in the piperazine ring, generating radicals and nitric oxide (NO) .
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Primary Products : Dimethylaminopropylamine fragments and acetic acid derivatives .
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Secondary Reactions : Radical recombination or oxidation forms peroxynitrite (ONOO⁻) .
Photolysis Quantum Yield
Organometallic Reactions
The dimethylamino group reacts with Grignard reagents (e.g., CH₃MgBr):
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Mechanism : Nucleophilic attack at the carbonyl carbon forms tertiary alcohols .
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Example : Reaction with 3-dimethylaminopropyl magnesium bromide yields N-(3-(dimethylamino)propyl)-2-hydroxy-2-(piperazin-1-yl)acetamide .
Synthetic Utility
Oxidative Reactions
The tertiary amine undergoes oxidation with H₂O₂ or O₂:
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Products : N-oxide derivatives (e.g., N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide N-oxide ) .
Salt Formation
The dimethylamino group forms hydrochloride salts with HCl:
Scientific Research Applications
N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Differentiators and Advantages
- Versus 708559 (pyrrolidinyl analog) : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding, enhancing affinity for biological targets over pyrrolidine .
- Versus N-Phenyl-2-(piperazin-1-yl)acetamide: The dimethylaminopropyl group increases solubility and reduces aggregation compared to hydrophobic phenyl substituents .
Biological Activity
N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group and a piperazine ring, which are known to enhance the pharmacological profile of compounds. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological diversity.
1. Antimicrobial Activity
Piperazine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the piperazine ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) = 32 µg/mL | |
| Escherichia coli | MIC = 64 µg/mL |
2. Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies suggest that this compound induces apoptosis and inhibits cell proliferation in models such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .
3. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It exhibits potential as an anxiolytic agent through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests its applicability in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Piperazine Ring : Provides flexibility and allows for interaction with various receptors.
Research indicates that modifications at the piperazine nitrogen or the acetamide carbon can significantly affect potency and selectivity against different biological targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives, including this compound, revealed promising results against multi-drug resistant bacterial strains. The compound was part of a combinatorial library screened for antimicrobial activity, showing significant inhibition against resistant strains.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was evaluated for its ability to induce apoptosis in various cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism underlying its anticancer effects.
Q & A
Q. What are the recommended protocols for synthesizing N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution or condensation reaction. For example, reacting 3-(dimethylamino)propylamine with a piperazine-containing acetyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or THF. Optimization of purity requires:
- Stepwise purification : Column chromatography (silica gel, eluent: methanol/chloroform gradient) to isolate intermediates .
- Recrystallization : Using ethanol/water mixtures to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 400 MHz) .
Q. What spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY spectra to resolve overlapping signals from the dimethylamino and piperazine moieties .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 256.2) .
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to predict vibrational frequencies and compare with experimental IR data .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Spill management : Neutralize spills with activated charcoal and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the pharmacological targets of this compound?
- Methodological Answer :
- Target identification : Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries, leveraging the piperazine moiety’s affinity for basic residues in binding pockets .
- DFT analysis : Calculate electron density maps to assess nucleophilic/electrophilic regions, correlating with activity in enzyme inhibition assays .
- Validation : Compare computational predictions with in vitro kinase profiling (e.g., Aurora kinase inhibition assays) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., IC50 values under varying pH or temperature) .
- Dose-response curves : Re-evaluate activity using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Test derivatives (e.g., substituting dimethylamino with diethylamino) to isolate structure-activity relationships (SAR) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug design : Modify the acetamide group with ester linkages for hydrolytic activation in plasma .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to assess Cmax and half-life .
Q. How can researchers design experiments to investigate the compound’s potential off-target effects?
- Methodological Answer :
- Broad-spectrum screening : Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
- Transcriptomics : Perform RNA-seq on treated cells to detect dysregulated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
